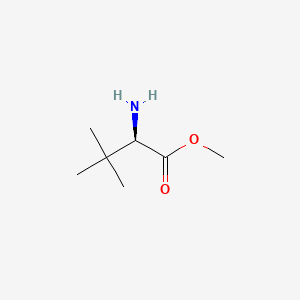

(R)-Methyl 2-amino-3,3-dimethylbutanoate

Descripción general

Descripción

®-Methyl 2-amino-3,3-dimethylbutanoate is a chemical compound with the molecular formula C7H15NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3,3-dimethylbutanoate typically involves the esterification of ®-2-amino-3,3-dimethylbutanoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of ®-Methyl 2-amino-3,3-dimethylbutanoate may involve more efficient and scalable methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

®-Methyl 2-amino-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides and other derivatives.

Aplicaciones Científicas De Investigación

®-Methyl 2-amino-3,3-dimethylbutanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials

Mecanismo De Acción

The mechanism of action of ®-Methyl 2-amino-3,3-dimethylbutanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, participating in various biochemical pathways. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing its biological activity and efficacy .

Comparación Con Compuestos Similares

Similar Compounds

(S)-Methyl 2-amino-3,3-dimethylbutanoate: The enantiomer of ®-Methyl 2-amino-3,3-dimethylbutanoate, with similar chemical properties but different biological activities.

2-Amino-3,3-dimethylbutanoic acid: The parent acid of the ester, used in similar applications but with different reactivity.

Methyl 2-amino-3-methylbutanoate: A structurally related compound with one less methyl group, affecting its steric and electronic properties

Uniqueness

®-Methyl 2-amino-3,3-dimethylbutanoate is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in selective reactions makes it valuable in asymmetric synthesis and chiral resolution processes .

Actividad Biológica

(R)-Methyl 2-amino-3,3-dimethylbutanoate, also known as this compound hydrochloride, is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Its unique structural properties allow it to interact selectively with various biological targets, influencing numerous biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H16ClNO2

- Molar Mass : 181.66 g/mol

- Melting Point : 169-173°C

- Solubility : Slightly soluble in methanol and water

- Appearance : White to off-white solid

This compound functions primarily through its interactions with enzymes and receptors. It can act as both a substrate and an inhibitor, which allows it to modulate various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter synthesis, affecting neuronal signaling and potentially offering therapeutic benefits for neurological disorders.

- Receptor Interaction : Its chiral nature enables selective binding to specific receptors, which can alter cellular responses and influence pathways related to cell adhesion and migration .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have indicated that the compound may protect neurons from damage by modulating neurotransmitter levels and enhancing synaptic plasticity.

- Anti-inflammatory Properties : It has been observed to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.

- Cell Adhesion Modulation : The compound influences cell adhesion processes, which are critical in cancer metastasis and wound healing .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | Non-chiral; lacks hydrochloride salt form |

| tert-Butyl (R)-2-amino-3,3-dimethylbutanoate | C10H21NO2 | Larger tert-butyl group; different steric properties |

| 2-Amino-3-methylbutanoic acid methyl ester | C6H13NO2 | Simpler structure; less steric hindrance |

The chiral nature of this compound enhances its specificity in biological interactions compared to its non-chiral counterparts.

Case Studies

Several studies have focused on the biological activity of this compound:

- Neurotransmitter Synthesis Inhibition :

- A study investigated the compound's ability to inhibit enzymes involved in the synthesis of neurotransmitters like dopamine and serotonin. The results suggested that it could effectively modulate neurotransmitter levels in vitro.

- Cancer Cell Migration :

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(8)6(9)10-4/h5H,8H2,1-4H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYLIGGIKNKWQX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112245-08-6 | |

| Record name | Methyl D-tert-leucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112245086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL D-TERT-LEUCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6V0OU037M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.